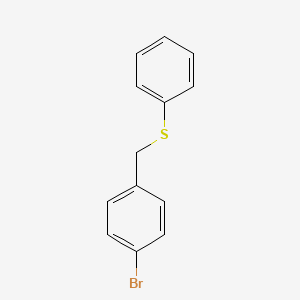

1-Bromo-4-(phenylsulfanylmethyl)benzene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of “1-Bromo-4-(phenylsulfanylmethyl)benzene” involves several steps. The process starts with the nitration of benzene using nitric acid and sulfuric acid to form nitrobenzene. This is followed by the reduction of nitrobenzene using tin and hydrochloric acid to form aniline. The aniline is then chlorinated using hydrochloric acid and sodium nitrite to form 4-chloroaniline. The 4-chloroaniline is diazotized using sodium nitrite and hydrochloric acid to form 4-chlorobenzene diazonium chloride. The 4-chlorobenzene diazonium chloride is then coupled with phenylsulfanyl chloride using copper (I) bromide to form 4-(phenylsulfanylmethyl)chlorobenzene. The 4-(phenylsulfanylmethyl)chlorobenzene is then brominated using bromine and aluminum chloride to form this compound.

Molecular Structure Analysis

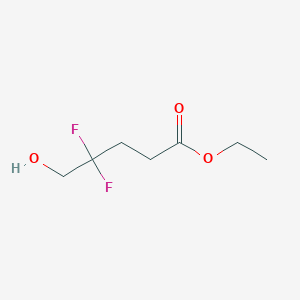

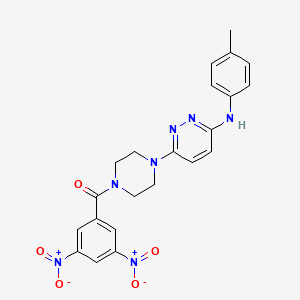

The molecular structure of “this compound” can be represented as C13H11BrS . This indicates that the compound consists of 13 carbon atoms, 11 hydrogen atoms, 1 bromine atom, and 1 sulfur atom .

Chemical Reactions Analysis

“this compound” can undergo various chemical reactions. For instance, it can participate in electrophilic aromatic substitution reactions . In these reactions, the benzene ring of the compound is attacked by an electrophile, resulting in the substitution of hydrogens .

Aplicaciones Científicas De Investigación

Supramolecular Chemistry and Nanotechnology

Benzene derivatives play a crucial role in supramolecular chemistry, offering a versatile building block for applications ranging from nanotechnology to polymer processing and biomedical applications. Their ability to self-assemble into nanometer-sized structures stabilized by hydrogen bonding is particularly noteworthy. This characteristic could imply potential research applications for "1-Bromo-4-(phenylsulfanylmethyl)benzene" in creating novel nanomaterials or in drug delivery systems (Cantekin, de Greef, & Palmans, 2012).

Organic Synthesis

The synthesis and functionalization of complex organic molecules are fundamental aspects of chemical research, with brominated compounds often serving as key intermediates due to their reactivity. For example, the development of practical synthesis methods for brominated biphenyls, which are crucial intermediates in manufacturing certain pharmaceuticals, highlights the importance of brominated compounds in organic synthesis (Qiu et al., 2009). This suggests that "this compound" could have applications in the synthesis of complex organic molecules or pharmaceuticals.

Biomonitoring and Environmental Health

Research on the detection and effects of benzene-related compounds, such as the biomonitoring of exposure to toxic substances, underscores the environmental and health implications of brominated and phenyl-substituted compounds. Studies on metabolites like S-phenylmercapturic acid, a specific biomarker for benzene exposure, illustrate the potential for "this compound" to be involved in environmental health research, particularly in understanding exposure pathways and toxicological effects (Gonçalves et al., 2017).

Catalysis and Chemical Transformations

Metalloporphyrin-catalyzed functionalization of saturated C-H bonds, including hydroxylation, amination, and carbenoid insertion, represents a cutting-edge area of research with significant implications for the modification of complex organic molecules (Che et al., 2011). This area of research could suggest potential catalytic applications or novel reaction pathways for "this compound" in organic chemistry.

Mecanismo De Acción

The mechanism of action for the reactions involving “1-Bromo-4-(phenylsulfanylmethyl)benzene” typically involves two steps . In the first step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged arenium intermediate. In the second step, a proton is removed from this intermediate, yielding a substituted benzene ring .

Propiedades

IUPAC Name |

1-bromo-4-(phenylsulfanylmethyl)benzene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11BrS/c14-12-8-6-11(7-9-12)10-15-13-4-2-1-3-5-13/h1-9H,10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UREFTBXLBXYWNO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)SCC2=CC=C(C=C2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11BrS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2E,NZ)-N-(3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-3-(2-chlorophenyl)acrylamide](/img/structure/B2665371.png)

![1-[5-(Difluoromethyl)-1,2,4-oxadiazol-3-yl]cyclobutan-1-amine hydrochloride](/img/no-structure.png)

![1-{4-Methyl-2-[(4,6,8-trimethylquinazolin-2-yl)amino]pyrimidin-5-yl}ethanone](/img/structure/B2665374.png)

![ethyl 6-amino-5-cyano-2-{[(3-cyano-6-phenylpyridin-2-yl)sulfanyl]methyl}-4-(pyridin-3-yl)-4H-pyran-3-carboxylate](/img/structure/B2665378.png)

![4-methyl-N-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2665381.png)

![1-Benzyl-3-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)urea](/img/structure/B2665386.png)